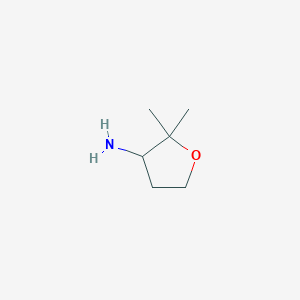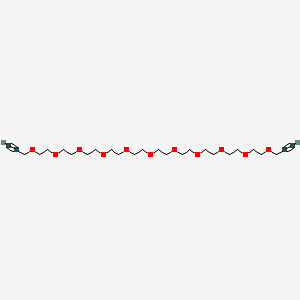![molecular formula C9H11F2NS B3233064 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine CAS No. 135132-44-4](/img/structure/B3233064.png)
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine
Vue d'ensemble
Description
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the introduction of the difluoromethyl group to a sulfanylphenyl precursor. One common method involves the fragmentation of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion, which yields the difluoromethyl radical. This radical then adds to a nickel complex, followed by reductive elimination to release the difluoromethylarene .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to methyl-substituted derivatives.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in studies to understand the effects of difluoromethyl groups on biological activity and molecular interactions.
Mécanisme D'action
The mechanism by which 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one: This compound differs by having a ketone group instead of an amine group.
1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure but with a trifluoromethyl group.
Uniqueness: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQNZDMLQXMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one](/img/structure/B3233005.png)


![1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester](/img/structure/B3233012.png)



![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B3233034.png)
![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)
![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)

